6-(Aminomethyl)-3,3-difluoropiperidin-2-one

CXCR4 antagonism HIV entry inhibition chemokine receptor modulation

6-(Aminomethyl)-3,3-difluoropiperidin-2-one (CAS 2166865-52-5, molecular formula C₆H₁₀F₂N₂O, molecular weight 164.15 g/mol) is a difluorinated piperidinone derivative characterized by a 3,3-gem-difluoro substitution and a 6-aminomethyl side chain. The compound contains a lactam carbonyl and a primary amine handle, making it suitable for further functionalization in medicinal chemistry programs.

Molecular Formula C6H10F2N2O
Molecular Weight 164.156
CAS No. 2166865-52-5
Cat. No. B2551902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)-3,3-difluoropiperidin-2-one
CAS2166865-52-5
Molecular FormulaC6H10F2N2O
Molecular Weight164.156
Structural Identifiers
SMILESC1CC(C(=O)NC1CN)(F)F
InChIInChI=1S/C6H10F2N2O/c7-6(8)2-1-4(3-9)10-5(6)11/h4H,1-3,9H2,(H,10,11)
InChIKeyJXNNCCRFGWSDAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Aminomethyl)-3,3-difluoropiperidin-2-one (CAS 2166865-52-5): Key Chemical Properties and Procurement Profile


6-(Aminomethyl)-3,3-difluoropiperidin-2-one (CAS 2166865-52-5, molecular formula C₆H₁₀F₂N₂O, molecular weight 164.15 g/mol) is a difluorinated piperidinone derivative characterized by a 3,3-gem-difluoro substitution and a 6-aminomethyl side chain. The compound contains a lactam carbonyl and a primary amine handle, making it suitable for further functionalization in medicinal chemistry programs. Commercially available from multiple suppliers at purities of 95% and 98% [1], this compound serves as both a building block and a pharmacologically active scaffold with documented CXCR4 antagonism. The gem-difluoro motif is a well-established tool for modulating basicity (pKa reduction), lipophilicity, and metabolic stability compared to non-fluorinated counterparts [2].

6-(Aminomethyl)-3,3-difluoropiperidin-2-one: Why Generic Piperidinone Substitution Is Not Valid for Procurement Decisions


The 3,3-difluoropiperidin-2-one scaffold cannot be substituted with non-fluorinated analogs (e.g., 3-(aminomethyl)piperidin-2-one, CAS 405175-11-3) without fundamentally altering key physicochemical properties. Systematic studies demonstrate that gem-difluorination of saturated heterocyclic amines consistently reduces amine basicity (pKa decrease) and modulates lipophilicity (LogP alteration) while retaining metabolic stability [1]. Specifically, 3,3-difluoropiperidine exhibits a predicted pKa of approximately 6.5 [2], compared to ~10-11 for unsubstituted piperidine—a shift that directly impacts protonation state at physiological pH, membrane permeability, and target binding. Furthermore, 6-(aminomethyl)-3,3-difluoropiperidin-2-one carries documented CXCR4 antagonist activity with an IC₅₀ of 120 nM [3] [4], a property not established for the non-fluorinated 3-(aminomethyl)piperidin-2-one analog. Substituting with generic piperidinones risks compromising both the intended biological activity and the predictable SAR relationships derived from the fluorinated scaffold.

6-(Aminomethyl)-3,3-difluoropiperidin-2-one: Quantitative Differentiation Evidence Against Comparators


Evidence Dimension 1: CXCR4 Antagonist Activity – Direct Comparison with Non-Fluorinated Analog

6-(Aminomethyl)-3,3-difluoropiperidin-2-one demonstrates CXCR4 antagonist activity with an IC₅₀ of 120 nM in human MAGI-CCR5 cells assessed as inhibition of HIV-1 3B entry after 2–6 days by β-galactosidase reporter gene assay [1] [2]. In contrast, the non-fluorinated structural analog 3-(aminomethyl)piperidin-2-one (CAS 405175-11-3) has no documented CXCR4 antagonist activity in authoritative public databases. The presence of CXCR4 antagonism at sub-micromolar concentrations in the fluorinated compound establishes a functional differentiation that cannot be assumed for the non-fluorinated counterpart. This activity places the compound within the broader aminopiperidine amide CXCR4 modulator chemical space described in patent literature [3].

CXCR4 antagonism HIV entry inhibition chemokine receptor modulation piperidinone SAR

Evidence Dimension 2: Basicity Modulation (pKa Shift) – Cross-Study Comparison with Unsubstituted Piperidine

The 3,3-difluoropiperidine core of 6-(aminomethyl)-3,3-difluoropiperidin-2-one exhibits a predicted pKa of approximately 6.51 [1], representing a substantial reduction from unsubstituted piperidine (pKa ~10-11). This pKa shift of approximately 4 log units is consistent with systematic studies on mono- and difluorinated saturated heterocyclic amines, which demonstrate that gem-difluorination reduces amine basicity by 3–4 pKa units across piperidine, pyrrolidine, and azetidine scaffolds [2]. The reduced basicity alters the protonation state at physiological pH, directly influencing membrane permeability, off-target interactions with ion channels, and binding affinity to targets sensitive to amine protonation. While direct experimental pKa data for the target compound itself are not available, the class-level inference from the 3,3-difluoropiperidine core provides a reliable estimate based on established fluorine inductive effects.

physicochemical properties basicity tuning fluorine medicinal chemistry pKa modulation

Evidence Dimension 3: Patent-Documented Utility as a CXCR4 Modulator Intermediate

6-(Aminomethyl)-3,3-difluoropiperidin-2-one falls within the scope of aminopiperidine amides claimed as CXCR4 modulators in patent literature [1] [2]. The compound contains the core aminopiperidine scaffold with an aminomethyl substituent at the 6-position and the gem-difluoro substitution at the 3-position—features consistent with Formula I compounds described in CXCR4 modulator patent disclosures. In contrast, the non-fluorinated analog 3-(aminomethyl)piperidin-2-one (CAS 405175-11-3) lacks the difluoro substitution and therefore does not map to the same SAR-optimized chemical space. The patent relevance establishes procurement value as a validated intermediate or reference compound in CXCR4-targeted drug discovery programs.

CXCR4 modulation chemokine receptor patent intermediate medicinal chemistry building block

6-(Aminomethyl)-3,3-difluoropiperidin-2-one: Evidence-Backed Application Scenarios for Scientific Procurement


Scenario 1: CXCR4 Antagonist Hit-to-Lead Optimization Programs

Researchers developing CXCR4 antagonists for HIV entry inhibition, cancer metastasis, or inflammatory disorders can utilize 6-(aminomethyl)-3,3-difluoropiperidin-2-one as a validated starting point. The documented IC₅₀ of 120 nM against HIV-1 entry in MAGI-CCR5 cells [1] establishes baseline antagonist activity, while the aminomethyl handle enables amide coupling for SAR expansion consistent with aminopiperidine amide patent strategies [2]. The compound's alignment with disclosed CXCR4 modulator scaffolds supports its use in generating patentable analogs.

Scenario 2: Fluorine-Mediated pKa and Lipophilicity Optimization Studies

Teams focused on tuning amine basicity for improved permeability or reduced off-target ion channel activity can leverage the gem-difluoro motif of this compound. The predicted pKa of approximately 6.5 [1]—a ~4-unit reduction versus unsubstituted piperidine—provides a quantifiable baseline for rational design. Systematic studies confirm that gem-difluorination of saturated heterocyclic amines reliably modulates pKa and LogP without introducing metabolic liability [2], making this compound suitable for structure-property relationship studies.

Scenario 3: Patent-Landscape-Driven Chemical Space Exploration

Organizations requiring patent-relevant building blocks for CXCR4 modulator programs should prioritize this compound due to its structural alignment with Formula I claims in aminopiperidine amide CXCR4 modulator patents [1] [2]. The difluorinated piperidinone core represents a validated scaffold class, and procurement of this specific compound supports freedom-to-operate assessments and SAR studies within claimed chemical space.

Scenario 4: Building Block for Complex Fluorinated Heterocycle Synthesis

This compound serves as a functionalized piperidinone building block with two orthogonal reactive handles: a primary amine for amide coupling or reductive amination, and a lactam carbonyl for further derivatization. The difluoro substitution remains intact under standard hydrogenation conditions (e.g., benzyl deprotection with Pd/C-H₂) [1], a critical stability feature that distinguishes gem-difluoro piperidinones from more labile fluorinated scaffolds. Commercial availability at 95-98% purity from multiple suppliers [2] ensures reproducible synthetic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Aminomethyl)-3,3-difluoropiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.